molecular formula C15H16N2O2 B7513342 N-(2-ethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide

N-(2-ethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide

Cat. No. B7513342
M. Wt: 256.30 g/mol
InChI Key: ZASIQLYNHUTJDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide, also known as EPMC, is a chemical compound that has been extensively studied for its potential use in scientific research. EPMC is a member of the pyridine carboxamide family and has been found to possess a range of biochemical and physiological effects that make it an interesting candidate for further research.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. This means that it prevents the reuptake of these neurotransmitters, leading to increased levels in the brain. This may explain its potential therapeutic effects on neurological disorders.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide has been found to have a range of biochemical and physiological effects. It has been shown to increase dopamine and norepinephrine levels in the brain, leading to increased motivation and arousal. It has also been found to have anxiolytic effects, reducing anxiety and stress levels in animal models.

Advantages and Limitations for Lab Experiments

N-(2-ethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide has several advantages as a research tool. It is relatively easy to synthesize, making it readily available for use in experiments. It has also been found to be relatively safe, with few reported side effects. However, there are also limitations to its use. It has a relatively short half-life, meaning that it may need to be administered frequently in experiments. It may also have off-target effects, making it difficult to isolate its effects on specific pathways.

Future Directions

There are several future directions for research into N-(2-ethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide. One potential area of research is its use in the treatment of neurological disorders such as Parkinson's disease and depression. It may also be useful in the treatment of addiction, as it has been found to reduce drug-seeking behavior in animal models. Further research is also needed to fully understand its mechanism of action and potential off-target effects.

Synthesis Methods

N-(2-ethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide can be synthesized using a variety of methods, including the reaction of 2-ethylbenzylamine with 3-pyridinecarboxylic acid, followed by the addition of acetic anhydride and sodium acetate. This method has been found to be a reliable and efficient way to produce high-quality N-(2-ethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide.

Scientific Research Applications

N-(2-ethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a range of effects on the central nervous system, including the modulation of dopamine and norepinephrine release. This makes it an interesting candidate for further research into the treatment of neurological disorders such as Parkinson's disease and depression.

properties

IUPAC Name

N-(2-ethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-3-11-6-4-5-7-13(11)16-15(19)12-8-9-14(18)17(2)10-12/h4-10H,3H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASIQLYNHUTJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.